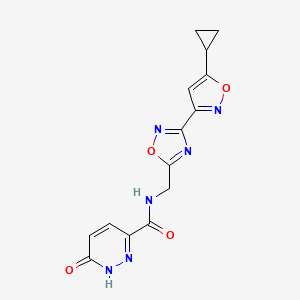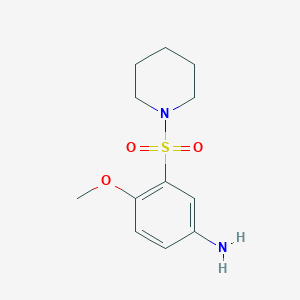
(E)-2-(3-(5-苯基呋喃-2-基)丙烯酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is an organic compound that features a furan ring, a phenyl group, and an acrylamide moiety
科学研究应用
(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: Due to its unique structure, it can be used in the development of new materials with specific electronic or optical properties.
作用机制
Target of action
The compound contains a benzofuran moiety, which is found in many biologically active compounds . Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial properties .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the antimicrobial activity reported for some benzofuran derivatives , it’s possible that this compound could have similar effects.
生化分析
Biochemical Properties
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid pathway . This interaction is significant as it influences the enzyme’s activity, potentially altering the production of various phenylpropanoid compounds. The compound’s structure allows it to fit into the active site of PAL, facilitating or inhibiting the enzyme’s catalytic action.
Cellular Effects
The effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For instance, its interaction with PAL involves binding to the enzyme’s active site, which can either enhance or inhibit the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is involved in several metabolic pathways. It interacts with enzymes such as PAL, influencing the phenylpropanoid pathway . This interaction can affect the levels of various metabolites, altering metabolic flux and the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization within cells can influence its activity and efficacy, with certain cellular compartments providing an optimal environment for its action.
Subcellular Localization
The subcellular localization of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is crucial for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its presence in these compartments can enhance or inhibit its activity, depending on the local biochemical environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acrylamide formation: The acrylamide moiety can be formed by reacting an amine with acryloyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one .
- (5-Phenylfuran-2-yl)methanamine derivatives .
Uniqueness
(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is unique due to its combination of a furan ring, phenyl group, and acrylamide moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the acrylamide moiety allows for potential interactions with biological targets that are not possible with other furan derivatives .
属性
IUPAC Name |
methyl 2-[[(E)-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJDFYJMPSUXER-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2486910.png)

![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B2486916.png)
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2486920.png)
![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)

![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)
